![molecular formula C32H67N2O+ B14249157 N,N-Dibutyl-N-[2-(octadecanoylamino)ethyl]butan-1-aminium CAS No. 188665-72-7](/img/structure/B14249157.png)
N,N-Dibutyl-N-[2-(octadecanoylamino)ethyl]butan-1-aminium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Dibutyl-N-[2-(octadecanoylamino)ethyl]butan-1-aminium: is a complex organic compound that belongs to the class of quaternary ammonium compounds. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The structure of this compound includes a long octadecanoyl chain, which imparts unique properties to the molecule.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dibutyl-N-[2-(octadecanoylamino)ethyl]butan-1-aminium typically involves a multi-step process. One common method includes the reaction of butan-1-amine with octadecanoyl chloride to form the intermediate N-[2-(octadecanoylamino)ethyl]butan-1-amine. This intermediate is then reacted with dibutylamine in the presence of a suitable catalyst to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
化学反応の分析
Types of Reactions: N,N-Dibutyl-N-[2-(octadecanoylamino)ethyl]butan-1-aminium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the quaternary ammonium group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or other nucleophiles in the presence of a base.
Major Products Formed:
Oxidation: Corresponding oxides and carboxylic acids.
Reduction: Corresponding amines and alcohols.
Substitution: Various substituted quaternary ammonium compounds.
科学的研究の応用
Chemistry: In chemistry, N,N-Dibutyl-N-[2-(octadecanoylamino)ethyl]butan-1-aminium is used as a phase transfer catalyst, facilitating the transfer of reactants between different phases in a reaction mixture.
Biology: The compound has applications in biological research, particularly in the study of cell membranes and ion channels. Its quaternary ammonium structure allows it to interact with biological membranes, making it useful in membrane studies.
Medicine: In medicine, this compound is explored for its potential use as an antimicrobial agent. Its ability to disrupt microbial cell membranes makes it a candidate for developing new antimicrobial drugs.
Industry: Industrially, this compound is used in the formulation of surfactants and detergents. Its amphiphilic nature allows it to reduce surface tension and enhance the cleaning properties of detergents.
作用機序
The mechanism of action of N,N-Dibutyl-N-[2-(octadecanoylamino)ethyl]butan-1-aminium involves its interaction with cell membranes. The long octadecanoyl chain allows the compound to insert into lipid bilayers, disrupting membrane integrity. This disruption can lead to cell lysis and death, making it effective as an antimicrobial agent. The quaternary ammonium group also interacts with negatively charged components of the cell membrane, further enhancing its antimicrobial activity.
類似化合物との比較
- N,N-Dibutyl-N-(difluoromethyl)butan-1-aminium chloride
- N,N-Dibutyl-N-ethylbutan-1-aminium ethyl sulfate
Comparison: N,N-Dibutyl-N-[2-(octadecanoylamino)ethyl]butan-1-aminium is unique due to its long octadecanoyl chain, which imparts distinct properties compared to other similar compounds. While other quaternary ammonium compounds like N,N-Dibutyl-N-(difluoromethyl)butan-1-aminium chloride and N,N-Dibutyl-N-ethylbutan-1-aminium ethyl sulfate have shorter alkyl chains, the long chain in this compound enhances its ability to interact with lipid bilayers, making it more effective in applications involving membrane disruption.
特性
CAS番号 |
188665-72-7 |
|---|---|
分子式 |
C32H67N2O+ |
分子量 |
495.9 g/mol |
IUPAC名 |
tributyl-[2-(octadecanoylamino)ethyl]azanium |
InChI |
InChI=1S/C32H66N2O/c1-5-9-13-14-15-16-17-18-19-20-21-22-23-24-25-26-32(35)33-27-31-34(28-10-6-2,29-11-7-3)30-12-8-4/h5-31H2,1-4H3/p+1 |
InChIキー |
BYUMCMFNKAGXAI-UHFFFAOYSA-O |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCC[N+](CCCC)(CCCC)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



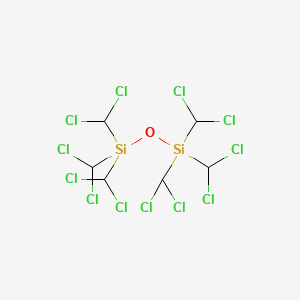
![[(4-Chloro-3-hydroxy-3-methylbutoxy)-oxidophosphoryl] phosphate](/img/structure/B14249091.png)
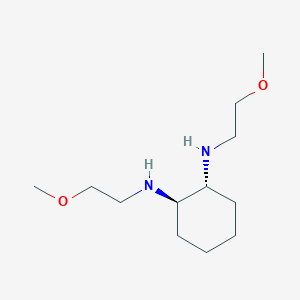
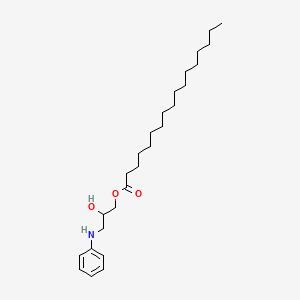
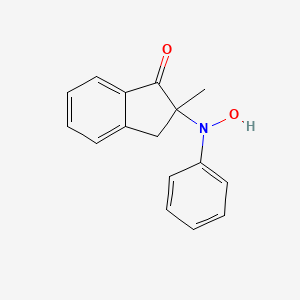
![Dimethyl [(chlorosulfanyl)(fluoro)methylidene]propanedioate](/img/structure/B14249122.png)


![2-ethyl-4-methoxy-1H-benzo[g]indole](/img/structure/B14249144.png)
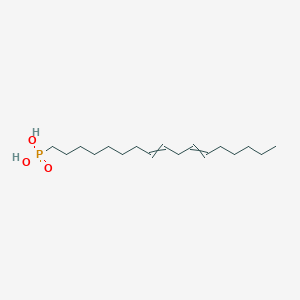
![Ethyl (1R,8S)-9-oxabicyclo[6.1.0]nonane-1-carboxylate](/img/structure/B14249161.png)
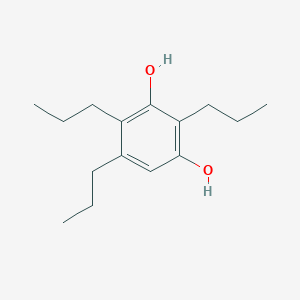
![4-[(Hexylcarbamoyl)amino]-2-hydroxybenzoic acid](/img/structure/B14249178.png)
